

# Application Notes and Protocols for Commercially Available ZMYND19 Antibodies

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## Compound of Interest

Compound Name: *Zndm19*

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This document provides a comprehensive overview of commercially available antibodies targeting the Zinc Finger MYND-Type Containing 19 (ZMYND19) protein. It includes a summary of available antibodies, their validated applications, and detailed protocols for their use in key immunoassays. Additionally, it outlines the known signaling pathways involving ZMYND19 to provide a broader context for experimental design and data interpretation.

## ZMYND19: An Overview

ZMYND19, also known as MIZIP (MCH-R1-Interacting Zinc finger protein), is a protein that plays a role in cellular signaling. In humans, the canonical ZMYND19 protein has a reported length of 227 amino acids and a molecular weight of approximately 26.4 kDa.<sup>[1]</sup> Its subcellular localization has been observed in the cell membrane and cytoplasm.<sup>[1]</sup> ZMYND19 is reportedly expressed in various tissues, including the brain, testis, placenta, heart, liver, skeletal muscle, kidney, and stomach.<sup>[1]</sup>

Functionally, ZMYND19 is implicated as a regulatory molecule in G-protein coupled receptor (GPCR) signaling, specifically involving the melanin-concentrating hormone receptor 1 (MCHR1), also known as GPR24.<sup>[1]</sup> More recent research has also identified ZMYND19 as a substrate of the CTLH E3 ubiquitin ligase complex, where it acts as a negative regulator of the mTORC1 signaling pathway at the lysosomal membrane.

## Commercially Available ZMYND19 Antibodies

A variety of polyclonal and monoclonal antibodies targeting ZMYND19 are commercially available from several suppliers. These antibodies have been validated for use in a range of applications, including Western Blot (WB), Immunohistochemistry (IHC), Immunoprecipitation (IP), Immunofluorescence (IF), and ELISA. The following tables summarize the key quantitative data for a selection of these antibodies.

**Table 1: ZMYND19 Antibody Specifications**

Supplier	Catalog Number	Host	Clonality	Recommended Applications
Thermo Fisher Scientific	PA5-54252	Rabbit	Polyclonal	WB, ICC/IF
Novus Biologicals	NBP1-79414	Rabbit	Polyclonal	WB
Sigma-Aldrich	SAB1408252	Mouse	Polyclonal	WB
antibodies-online.com	ABIN928445	Rabbit	Polyclonal	WB
Creative Biolabs	CBFYM-3187	Mouse	Recombinant	WB, ELISA, IF, IP
MyBioSource.com	MBS286578	N/A	N/A	ELISA Kit

**Table 2: Recommended Dilutions for ZMYND19 Antibodies**

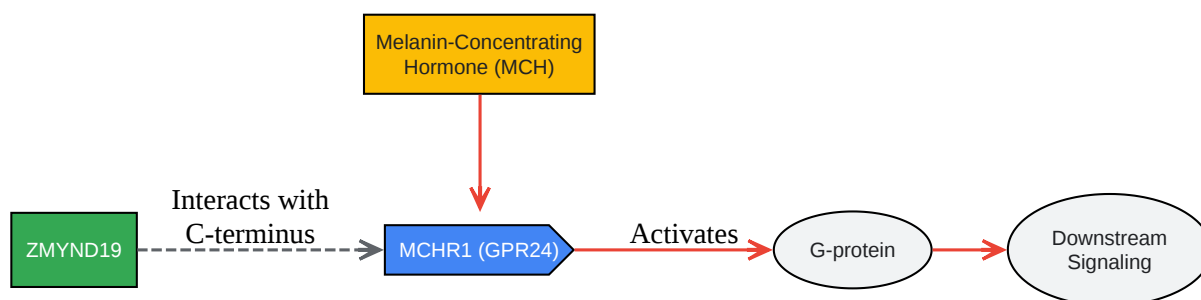
Application	Supplier	Catalog Number	Recommended Dilution
Western Blot	Thermo Fisher Scientific	PA5-54252	0.25-2 µg/mL
Western Blot	Novus Biologicals	NBP1-79414	1.0 µg/mL (titration of 0.2-1 µg/ml suggested)
Western Blot	Sigma-Aldrich	SAB1408252	1 µg/mL[2]
Western Blot	antibodies-online.com	ABIN928445	0.2-1 µg/mL[3]
Immunofluorescence	Thermo Fisher Scientific	PA5-54252	Assay dependent

## Signaling Pathways Involving ZMYND19

ZMYND19 has been identified as a component of at least two distinct signaling pathways, highlighting its potential role in regulating cellular metabolism and growth.

### GPR24/MCH-R1 Signaling Pathway

ZMYND19 was initially identified through its interaction with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor. This interaction suggests a role for ZMYND19 in modulating MCHR1 signaling, which is involved in the regulation of energy homeostasis.

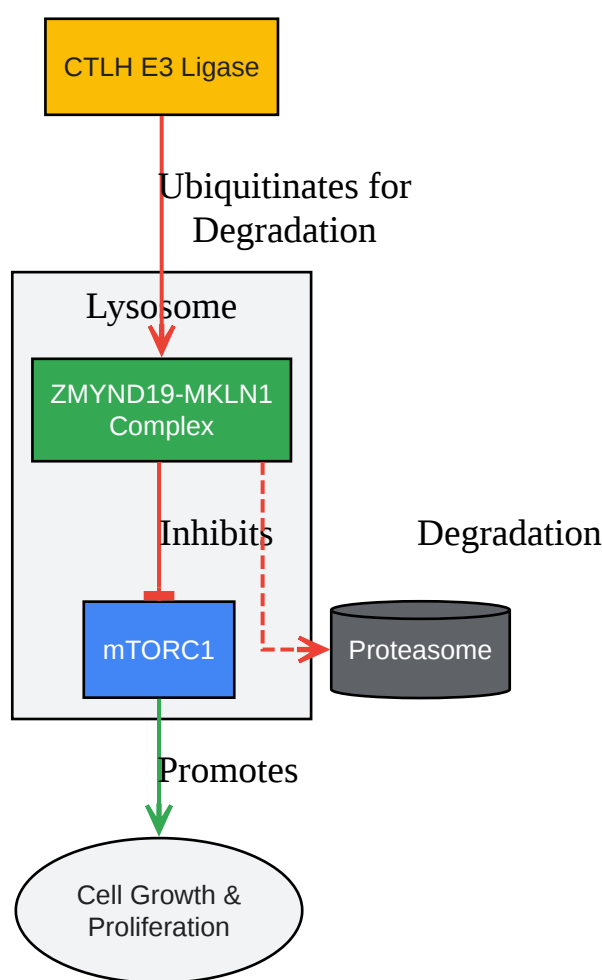


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ZMYND19 interaction with the MCHR1 signaling pathway.

## Negative Regulation of mTORC1 Signaling

Recent studies have revealed that ZMYND19, along with MKLN1, acts as a substrate for the CTLH E3 ubiquitin ligase complex. When not targeted for degradation, ZMYND19 and MKLN1 accumulate and associate with the lysosome to inhibit the mechanistic target of rapamycin complex 1 (mTORC1). This inhibition occurs at a late stage of mTORC1 activation and is independent of the tuberous sclerosis complex (TSC). This positions ZMYND19 as a negative regulator of mTORC1, a central kinase that controls cell growth, proliferation, and metabolism.



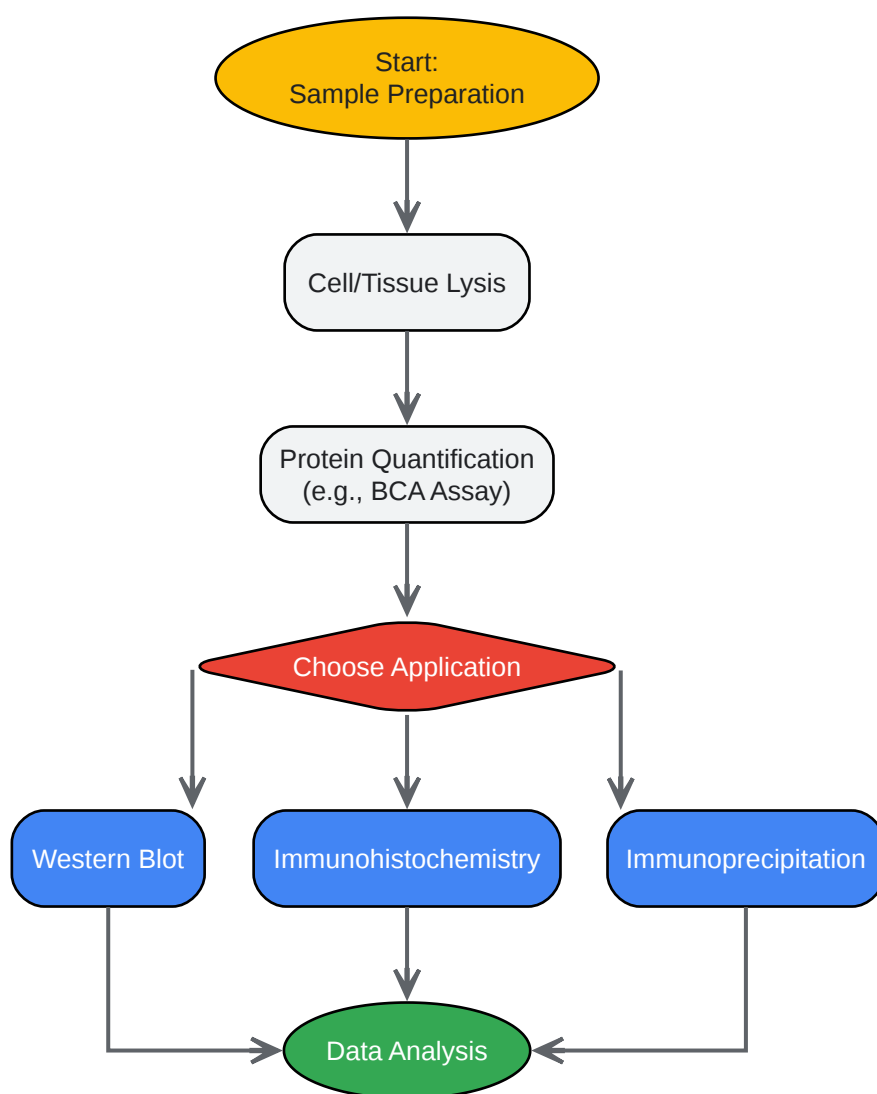
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ZMYND19-mediated negative regulation of mTORC1.

## Experimental Protocols

The following are detailed protocols for the application of ZMYND19 antibodies in Western Blotting, Immunohistochemistry, and Immunoprecipitation. These are general guidelines, and optimization may be required for specific experimental conditions and antibody lots.

## General Experimental Workflow



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A generalized workflow for immunoassay experiments.

## Western Blot Protocol

This protocol provides a standard procedure for detecting ZMYND19 in total cell lysates or tissue homogenates.

#### Materials:

- ZMYND19 primary antibody
- HRP-conjugated secondary antibody
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay reagent (e.g., BCA kit)
- Laemmli sample buffer (4X)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Sample Preparation:
  - Lyse cells or tissues in ice-cold lysis buffer.
  - Centrifuge to pellet cell debris and collect the supernatant.
  - Determine the protein concentration of the lysate.
  - Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- SDS-PAGE:

- Load samples and a molecular weight marker onto an SDS-PAGE gel.
- Run the gel until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
- Blocking:
  - Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
  - Dilute the ZMYND19 primary antibody in blocking buffer to the recommended concentration (e.g., 1 µg/mL).
  - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Washing:
  - Wash the membrane three times for 10 minutes each with wash buffer.
- Secondary Antibody Incubation:
  - Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
- Washing:
  - Repeat the washing step as in step 6.
- Detection:
  - Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

- Capture the signal using an imaging system.

## Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections

This protocol describes the detection of ZMYND19 in formalin-fixed, paraffin-embedded tissue sections.

Materials:

- ZMYND19 primary antibody
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate kit
- Hematoxylin counterstain
- Xylene
- Ethanol (100%, 95%, 70%)
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking serum
- Wash buffer (e.g., PBS)
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene to remove paraffin.



- Rehydrate the sections by sequential immersion in decreasing concentrations of ethanol, followed by water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a pressure cooker or water bath).
  - Allow slides to cool to room temperature.
- Peroxidase Blocking:
  - Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
  - Rinse with wash buffer.
- Blocking:
  - Incubate sections with blocking serum for 30 minutes to block non-specific antibody binding.
- Primary Antibody Incubation:
  - Dilute the ZMYND19 primary antibody to the optimal concentration in a suitable diluent.
  - Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
- Washing:
  - Wash slides three times with wash buffer.
- Secondary Antibody Incubation:
  - Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
- Washing:

- Repeat the washing step.
- Enzyme Conjugate Incubation:
  - Incubate sections with streptavidin-HRP for 30 minutes.
- Washing:
  - Repeat the washing step.
- Chromogen Development:
  - Incubate sections with DAB substrate until the desired stain intensity develops.
  - Rinse with distilled water.
- Counterstaining, Dehydration, and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate the sections through increasing concentrations of ethanol and clear in xylene.
  - Mount with a permanent mounting medium.

## Immunoprecipitation (IP) Protocol

This protocol is for the enrichment of ZMYND19 from cell lysates.

Materials:

- ZMYND19 primary antibody
- Protein A/G agarose or magnetic beads
- Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)

- Microcentrifuge tubes

Procedure:

- Lysate Preparation:
  - Prepare cell lysate using a non-denaturing lysis buffer.
  - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C, then centrifuging and collecting the supernatant.
- Immunocomplex Formation:
  - Add the ZMYND19 primary antibody to the pre-cleared lysate (typically 1-5 µg per 500 µg of total protein).
  - Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Capture of Immunocomplex:
  - Add equilibrated protein A/G beads to the lysate-antibody mixture.
  - Incubate for 1-2 hours at 4°C with gentle rotation.
- Washing:
  - Pellet the beads by centrifugation and discard the supernatant.
  - Wash the beads three to five times with ice-cold wash buffer.
- Elution:
  - Elute the immunoprecipitated ZMYND19 from the beads.
    - For analysis by Western Blot, resuspend the beads in Laemmli sample buffer and boil for 5 minutes.
    - For functional assays, use a non-denaturing elution buffer.

- Analysis:
  - Analyze the eluted proteins by Western Blotting or other downstream applications.

## ELISA Protocol (General Guideline for Sandwich ELISA)

This is a general guideline for a sandwich ELISA, as would be typical for an ELISA kit. Refer to the specific manufacturer's protocol for the ZMYND19 ELISA kit you are using.

### Materials:

- ZMYND19 ELISA kit (containing pre-coated plate, detection antibody, standards, HRP conjugate, substrate, and stop solution)
- Wash buffer
- Sample diluent
- Microplate reader

### Procedure:

- Standard and Sample Preparation:
  - Reconstitute and prepare a serial dilution of the ZMYND19 standard as per the kit instructions.
  - Dilute samples in the provided sample diluent.
- Incubation:
  - Add standards and samples to the appropriate wells of the pre-coated microplate.
  - Incubate as recommended (e.g., 2 hours at 37°C).
- Washing:
  - Aspirate the liquid from each well and wash the plate multiple times with wash buffer.

- Detection Antibody Incubation:
  - Add the biotinylated detection antibody to each well.
  - Incubate as recommended (e.g., 1 hour at 37°C).
- Washing:
  - Repeat the washing step.
- HRP Conjugate Incubation:
  - Add the HRP-streptavidin conjugate to each well.
  - Incubate as recommended (e.g., 1 hour at 37°C).
- Washing:
  - Repeat the washing step.
- Substrate Development:
  - Add the TMB substrate to each well.
  - Incubate in the dark at 37°C until color develops.
- Reaction Termination:
  - Add the stop solution to each well.
- Measurement:
  - Read the absorbance at 450 nm using a microplate reader.
  - Generate a standard curve and calculate the concentration of ZMYND19 in the samples.

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